1-[2-Methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolyl]pentan-1-one 1-[2-Methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolyl]pentan-1-one
Brand Name: Vulcanchem
CAS No.: 202065-36-9
VCID: VC0448587
InChI: InChI=1S/C21H26N2O/c1-3-4-14-21(24)23-16(2)15-19(18-12-8-9-13-20(18)23)22-17-10-6-5-7-11-17/h5-13,16,19,22H,3-4,14-15H2,1-2H3
SMILES: CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
Molecular Formula: C21H26N2O
Molecular Weight: 322.4g/mol

1-[2-Methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolyl]pentan-1-one

CAS No.: 202065-36-9

Main Products

VCID: VC0448587

Molecular Formula: C21H26N2O

Molecular Weight: 322.4g/mol

1-[2-Methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolyl]pentan-1-one - 202065-36-9

CAS No. 202065-36-9
Product Name 1-[2-Methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolyl]pentan-1-one
Molecular Formula C21H26N2O
Molecular Weight 322.4g/mol
IUPAC Name 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one
Standard InChI InChI=1S/C21H26N2O/c1-3-4-14-21(24)23-16(2)15-19(18-12-8-9-13-20(18)23)22-17-10-6-5-7-11-17/h5-13,16,19,22H,3-4,14-15H2,1-2H3
Standard InChIKey RUALLZSVBKHKMA-UHFFFAOYSA-N
SMILES CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
Canonical SMILES CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
PubChem Compound 2835212
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator